molecular formula C18H18F3N5O2 B2646387 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 863447-94-3

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2646387
CAS RN: 863447-94-3
M. Wt: 393.37
InChI Key: QKGBFJCCKLOBCU-UHFFFAOYSA-N
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Description

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Novel Oxadiazoles and Trifluoromethylpyridines : Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including pyrazolo[3,4-d]pyrimidine, has shown potential in modifying molecular lipophilicity for better cell wall transport, which is crucial in antitumor applications. These compounds demonstrated in vitro anti-cancer activity, with some exhibiting significant potency against a panel of cell lines (Maftei et al., 2016).

Antimicrobial Activity

  • Heterocycles Incorporating Antipyrine Moiety : The use of similar compounds in synthesizing new heterocycles that include antipyrine has been explored. These synthesized compounds were evaluated for their antimicrobial properties, demonstrating potential in this field (Bondock et al., 2008).

Radioligand Imaging

  • Radiosynthesis for PET Imaging : A related pyrazolo[1,5-a]pyrimidineacetamide compound has been developed as a selective radioligand for imaging the translocator protein (18 kDa) using positron emission tomography (PET), highlighting its application in diagnostic imaging (Dollé et al., 2008).

In Vitro Cytotoxic Activity

  • Cytotoxic Activity of Pyrazol1-yl Acetamide Derivatives : A study on various acetamide derivatives, including pyrazol1-yl structures, was conducted to discover new anticancer agents. These compounds were tested for their anticancer activity against multiple cancer cell lines, with some showing significant growth inhibition (Al-Sanea et al., 2020).

Ligands for Neuroinflammation Imaging

  • Pyrazolo[1,5-a]pyrimidines as TSPO Ligands : Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO). These ligands are recognized as early biomarkers of neuroinflammatory processes, and their derivatives have shown potential in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Histamine H4 Receptor Ligands

  • 2-Aminopyrimidine-Containing Ligands : A series of 2-aminopyrimidines, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in anti-inflammatory and antinociceptive applications, supporting the H4R antagonists' potential in pain management (Altenbach et al., 2008).

properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c1-17(2,3)26-15-13(8-23-26)16(28)25(10-22-15)9-14(27)24-12-6-4-11(5-7-12)18(19,20)21/h4-8,10H,9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGBFJCCKLOBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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